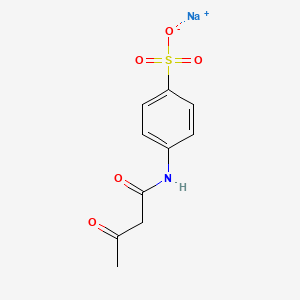

4-(Acetoacetylamino)benzenesulfonic acid sodium salt

CAS No.: 63503-98-0

Cat. No.: VC17970414

Molecular Formula: C10H10NNaO5S

Molecular Weight: 279.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63503-98-0 |

|---|---|

| Molecular Formula | C10H10NNaO5S |

| Molecular Weight | 279.25 g/mol |

| IUPAC Name | sodium;4-(3-oxobutanoylamino)benzenesulfonate |

| Standard InChI | InChI=1S/C10H11NO5S.Na/c1-7(12)6-10(13)11-8-2-4-9(5-3-8)17(14,15)16;/h2-5H,6H2,1H3,(H,11,13)(H,14,15,16);/q;+1/p-1 |

| Standard InChI Key | NOBCJZCJYXNHJB-UHFFFAOYSA-M |

| Canonical SMILES | CC(=O)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular structure integrates two functional groups: a sulfonic acid (-SOH) substituent and an acetoacetylamino (-NH-C(O)-CH-C(O)-) group. The sodium salt form neutralizes the sulfonic acid’s acidity, enhancing stability and solubility. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 63503-98-0 |

| Molecular Formula | |

| Molecular Weight | 279.24 g/mol |

| SMILES Notation | [Na]OS(=O)(=O)c1ccc(cc1)NC(=O)CC(=O)C |

The benzene ring’s para-substitution pattern positions the acetoacetylamino and sulfonic acid groups opposite each other, potentially influencing electronic distribution and reactivity .

Functional Applications

Dye and Pigment Industry

Sulfonic acid salts are widely employed as intermediates in azo dye synthesis. The acetoacetylamino group may participate in condensation reactions, forming chromophores with intense coloration. For example, coupling with diazonium salts could yield yellow to red dyes for textiles or inks .

Pharmaceutical Research

The acetoacetyl group’s reactivity positions this compound as a potential building block for drug candidates. In medicinal chemistry, such moieties are exploited for:

-

Peptide Mimetics: Serving as β-turn inducers in bioactive molecules.

-

Prodrug Design: Facilitating controlled release through hydrolytic cleavage .

Biochemical Reagents

In enzymatic studies, sulfonic acid derivatives often act as inhibitors or substrates due to their structural resemblance to natural sulfated biomolecules. The sodium salt’s solubility enhances its utility in buffer-based assays .

Comparative Analysis with Structural Analogues

Functional Group Variations

The table below contrasts key features with related compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 4-Aminobenzenesulfonic Acid | Lacks acetoacetyl group; simpler structure | |

| Sulfanilamide | Antimicrobial activity; sulfonamide group |

The dual functionality of 4-(Acetoacetylamino)benzenesulfonic acid sodium salt distinguishes it from simpler sulfonates, enabling broader reactivity in synthetic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume